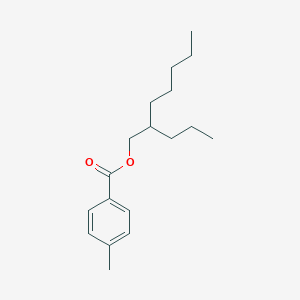
2-Propylheptyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylheptyl 4-methylbenzoate is an organic compound with the molecular formula C17H26O2. It is an ester derived from 4-methylbenzoic acid and 2-propylheptanol. This compound is known for its applications in various industries, including cosmetics and personal care products, due to its emollient properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylheptyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 2-propylheptanol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Reactants: 4-methylbenzoic acid and 2-propylheptanol.
Catalyst: Concentrated sulfuric acid or hydrochloric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: The reaction can be performed in an organic solvent like toluene to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
2-Propylheptyl 4-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-methylbenzoic acid and 2-propylheptanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 4-methylbenzoic acid and 2-propylheptanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols derived from the ester.
Scientific Research Applications
2-Propylheptyl 4-methylbenzoate has several scientific research applications, including:
Cosmetics and Personal Care: Used as an emollient in formulations to provide a smooth and soft texture to the skin.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of certain drugs.
Industrial Applications: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Propylheptyl 4-methylbenzoate in its applications is primarily based on its chemical structure and properties. As an emollient, it forms a barrier on the skin’s surface, reducing water loss and providing a moisturizing effect. In drug delivery, it enhances the solubility and bioavailability of active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
Di(2-propylheptyl) phthalate: Another ester used as a plasticizer in the production of flexible PVC compounds.
Methyl benzoate: An ester with similar chemical properties but different applications, primarily used in fragrances and flavorings.
Uniqueness
2-Propylheptyl 4-methylbenzoate is unique due to its specific combination of 4-methylbenzoic acid and 2-propylheptanol, which imparts distinct emollient properties making it suitable for use in cosmetics and personal care products. Its ability to enhance the solubility of drugs also sets it apart from other esters.
Properties
CAS No. |
6323-91-7 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-propylheptyl 4-methylbenzoate |
InChI |
InChI=1S/C18H28O2/c1-4-6-7-9-16(8-5-2)14-20-18(19)17-12-10-15(3)11-13-17/h10-13,16H,4-9,14H2,1-3H3 |
InChI Key |
GSTGXKPXKVRCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)COC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


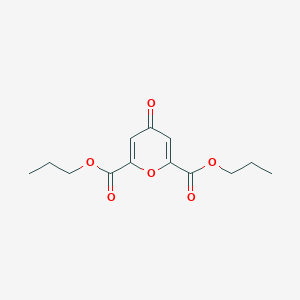
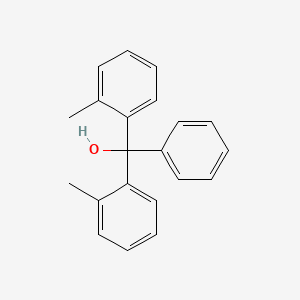
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
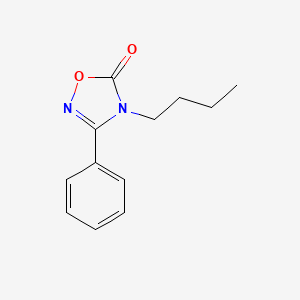
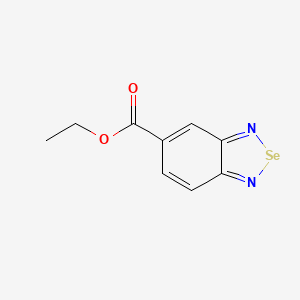
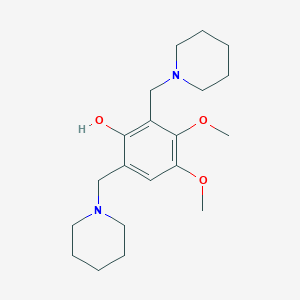
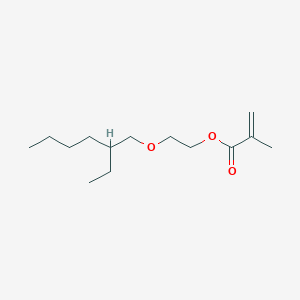
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
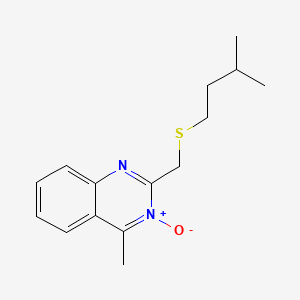

![10-[(1,4-Dioxan-2-yl)oxy]phenanthren-9-ol](/img/structure/B14730107.png)


![2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide](/img/structure/B14730114.png)
